2-Phenylbicyclo[1.1.0]butane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63911-23-9 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2 |
InChI Key |
JSKZVMJBSAEQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C2C3=CC=CC=C3 |
Origin of Product |
United States |
Transformations and Reaction Pathways of 2 Phenylbicyclo 1.1.0 Butane
Strain-Release Driven Reactivity Modalities
The chemistry of 2-Phenylbicyclo[1.1.0]butane is fundamentally governed by the immense strain energy inherent in its structure, estimated to be around 66 kcal/mol. nih.gov This high degree of strain, resulting from severe angle distortion in the fused cyclopropane (B1198618) rings, renders the molecule kinetically stable yet thermodynamically poised for reaction. researchgate.net The release of this strain is a powerful thermodynamic driving force for its transformations. researchgate.netnih.gov This reactivity is harnessed in various synthetic applications, allowing for the construction of more complex molecular architectures. nih.govrsc.org The unique "butterfly" conformation of the bicyclo[1.1.0]butane (BCB) core is central to its distinctive chemical behavior. researchgate.netrsc.org
The most prominent feature of this compound's reactivity is the facile cleavage of the central C(1)–C(3) bond. nih.gov This bond is exceptionally weak and possesses significant π-character, a result of the rehybridization of the carbon orbitals to accommodate the strained geometry. nih.govresearchgate.net This unique electronic feature allows the bond to react in ways analogous to both σ and π bonds, engaging readily in pericyclic, ionic, and radical pathways. nih.govnih.gov The presence of the phenyl group at the C(2) position influences the electronic properties of the bicyclobutane core, affecting the stability of intermediates formed upon bond cleavage. This central bond can be activated through various means, including thermal energy, interaction with nucleophiles, electrophiles, radicals, or transition metals, making it a versatile linchpin for diverse chemical transformations. nih.govresearchgate.net
Ring-Opening Reactions
When subjected to thermal conditions, bicyclo[1.1.0]butanes, including phenyl-substituted derivatives, typically undergo electrocyclic ring-opening to form substituted 1,3-butadienes. researchgate.net This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which dictate the stereochemical outcome of the rearrangement. researchgate.net The thermal decomposition of the bicyclo[1.1.0]butane ring system is a synthetically useful method for accessing diene structures. The specific substitution pattern on the resulting butadiene is determined by the positions of substituents on the original bicyclobutane ring. For instance, the thermal isomerization of a related compound, methyl 1,3-diphenylbicyclo[1.1.0]butane-2-exo-carboxylate, demonstrates the propensity of these systems to undergo thermal inversion and rearrangement. orcid.org
The strained C(1)–C(3) bond of this compound is susceptible to attack by a wide range of nucleophiles. researchgate.netresearchgate.net This strain-release-driven nucleophilic addition typically results in the formation of functionalized cyclobutane (B1203170) derivatives. researchgate.net The regioselectivity of the nucleophilic attack, either at the bridgehead carbons (α-position) or the external carbons (β-position), is a key aspect of this reactivity. While many BCBs react with nucleophiles at the β-position, certain substrates can undergo α-selective ring-opening. researchgate.net The phenyl substituent can influence the site of attack by stabilizing intermediates. For example, in related azabicyclo[1.1.0]butane systems, nucleophiles like azide, delivered from tosyl azide, add across the central N-C(3) bond to yield substituted azetidines. researchgate.net
| Nucleophile/Reagent | Substrate | Product Type | Reference |
| Azide (from TsN₃) | 1-Aza-3-phenylbicyclo[1.1.0]butane | N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine | researchgate.net |
| Ethyl Chloroformate | 1-Aza-3-(bromomethyl)bicyclo[1.1.0]butane | N-Carboethoxy-3-(bromomethyl)-3-chloroazetidine | researchgate.net |
| Various O, S, N-nucleophiles | Bicyclo[1.1.0]butyl pinacol (B44631) boronic ester | α-substituted cyclobutanes | researchgate.net |
Electrophiles can also initiate the ring-opening of the bicyclo[1.1.0]butane core. nih.govresearchgate.net Acid-catalyzed reactions, for example, can lead to the formation of cyclobutyl or cyclobutenyl cations, which are then trapped by nucleophiles present in the medium. The phenyl group at the C(2) position can play a significant role in stabilizing such cationic intermediates through resonance, thereby influencing the reaction pathway and the structure of the final products. semanticscholar.org Reactions with electrophiles like tosyl chloride in the presence of nucleophiles have been studied in related aza-analogs, leading to the formation of functionalized four-membered rings. researchgate.net Similarly, the reaction of 1-phenyltricyclo[4.1.0.0(2,7)]heptane, which contains a bicyclobutane moiety, with silica (B1680970) gel (acting as a Lewis or Brønsted acid) yields a variety of ring-opened products. researchgate.netasianpubs.org
Radical-mediated reactions provide another important avenue for the functionalization of this compound. The weak central C-C bond can be cleaved homolytically to generate a 1,3-cyclobutane diradical intermediate. diva-portal.org This process is often initiated photochemically, using a photocatalyst to facilitate single-electron transfer (SET). diva-portal.orgrsc.org The resulting radical can then be trapped by various radical acceptors. The phenyl group can stabilize an adjacent radical center, influencing the regioselectivity of the initial radical attack. nih.gov For example, photocatalytic oxidative activation of ketone-substituted BCBs can lead to formal [2σ+2π] cycloadditions with alkenes. diva-portal.org
| Radical Source/Initiator | Co-reactant | Product Type | Catalyst/Conditions | Reference |
| Alkyl Halides | Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | α-alkylated cyclobutanes | fac-Ir(ppy)₃, Blue LEDs | rsc.org |
| Alkenes/Aldehydes | Ketone-substituted BCBs | Bicyclo[2.1.1]hexanes | Acridinium (B8443388) organophotocatalyst | diva-portal.org |
| Heteroarenes/Alkyl Halides | Benzyl-bicyclo[1.1.0]butane-1-carboxylate | Tri- and tetrasubstituted cyclobutanes | Ru(O₂CMes)₂(p-cymene) | nih.gov |
Metal-Catalyzed Ring-Opening Reactions
The strained central bond of this compound is susceptible to cleavage by transition metal catalysts, leading to a variety of ring-opened products. Palladium and copper complexes have been shown to effectively mediate these transformations.
Palladium-Catalyzed Endocyclic C-C Bond Cleavage
Palladium catalysts are well-known for their ability to activate and cleave C-C bonds in strained ring systems. In the context of bicyclo[1.1.0]butanes, palladium catalysis can facilitate the cleavage of the endocyclic C-C bond, leading to the formation of functionalized cyclobutane derivatives. While specific examples detailing the palladium-catalyzed endocyclic C-C bond cleavage of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of bicyclo[1.1.0]butanes suggests that such transformations are feasible and would likely proceed through an oxidative addition of the strained C-C bond to a low-valent palladium species. This would generate a palladacyclobutane intermediate, which could then undergo further reactions, such as reductive elimination or insertion of other reactants, to yield a variety of products.
Copper-Catalyzed Ring Opening
Copper catalysts have also been employed to induce the ring opening of bicyclo[1.1.0]butanes. These reactions often proceed through radical or radical-cation intermediates, leading to products with diverse structural motifs. For instance, copper-catalyzed reactions of bicyclobutanes with diazo compounds have been shown to yield penta-1,4-dienes. This transformation is believed to involve the formation of a copper carbene, which then reacts with the bicyclobutane to induce ring opening and formation of the diene product. While the specific application of this methodology to this compound is not detailed, the general mechanism suggests its potential applicability.
Cycloaddition Chemistry
The unique electronic structure of the central bond in this compound, which exhibits both σ and π character, allows it to participate in a variety of cycloaddition reactions. These transformations provide efficient routes to complex polycyclic frameworks.
Formal [2σ+2π] Cycloadditions with Alkenes and Aldehydes
This compound undergoes formal [2σ+2π] cycloadditions with various π-systems, such as alkenes and aldehydes, to furnish bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane skeletons, respectively. These reactions can be promoted by photoredox catalysis or Lewis acids. diva-portal.org
Under photocatalytic conditions, using a strongly oxidizing acridinium organophotocatalyst, the cycloaddition proceeds via a single-electron transfer mechanism, generating a bicyclo[1.1.0]butane radical cation. diva-portal.org This intermediate then reacts with the alkene or aldehyde partner. diva-portal.org The regioselectivity of the reaction can be influenced by the electronic nature of the substituents on both the bicyclobutane and the π-system. diva-portal.org
| Catalyst | Reactant | Product | Yield (%) | Ref |
| Acridinium Organophotocatalyst | Styrene | 2-Phenylbicyclo[2.1.1]hexane derivative | 94 | diva-portal.org |
| Acridinium Organophotocatalyst | Aldehyde | Oxabicyclo[2.1.1]hexane derivative | - | diva-portal.org |
Lewis acid catalysis has also been shown to promote the formal [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes with aldehydes, providing access to polysubstituted 2-oxabicyclo[2.1.1]hexanes. researchgate.net
Formal [2σ+2π] Cycloadditions with Imines
The formal [2σ+2π] cycloaddition of this compound can be extended to imines and their derivatives, providing access to nitrogen-containing bicyclic systems. A notable example is the titanium-catalyzed formal [2π+2σ] cycloaddition with 2-azadienes. This reaction provides a general route to valuable 2-aminobicyclo[2.1.1]hexanes, which are considered saturated bioisosteres of anilines.
The reaction is proposed to proceed through a radical-relay process initiated by the titanium catalyst. This methodology is characterized by its mild reaction conditions and tolerance of a broad range of functional groups.
| Catalyst | Reactant | Product | Yield (%) |
| Ti(salen) complex | 2-Azadiene | 2-Aminobicyclo[2.1.1]hexane derivative | High |
[3+2] Cycloadditions with Ketenes, Ynamides, and Nitrones
This compound can also act as a three-carbon component in [3+2] cycloaddition reactions with various 1,2-dipoles and related species, leading to the formation of five-membered rings fused to a cyclobutane core.
With ketenes , a mild and transition-metal-free protocol has been developed using Lewis acid catalysis. This reaction allows for the construction of highly substituted bicyclo[2.1.1]hexan-2-ones in good yields. researchgate.netnih.gov The reaction exhibits high functional group tolerance. nih.gov
| Catalyst | Reactant | Product | Yield (%) | Ref |
| Sc(OTf)₃ | Diphenylketene | Bicyclo[2.1.1]hexan-2-one derivative | 89 | nih.gov |
Ynamides have also been successfully employed as partners in Sc(OTf)₃-catalyzed [3+2] cycloadditions with bicyclo[1.1.0]butanes. semanticscholar.org This reaction provides a facile route to polysubstituted 2-amino-bicyclo[2.1.1]hexenes. semanticscholar.org The proposed mechanism involves nucleophilic addition of the ynamide to the bicyclobutane, followed by an intramolecular cyclization. semanticscholar.org
| Catalyst | Reactant | Product | Yield (%) | Ref |
| Sc(OTf)₃ | Ynamide | 2-Amino-bicyclo[2.1.1]hexene derivative | up to 85 | semanticscholar.org |
The reaction with nitrones can lead to the formation of hetero-bicyclo[3.1.1]heptane frameworks. While formally a [3+3] cycloaddition has been reported in an enantioselective fashion using a chiral Lewis acid catalyst, the reactivity pattern highlights the ability of bicyclobutanes to engage with nitrones. nih.gov A copper(II)-catalyzed enantioselective [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones has also been developed to construct chiral 2-oxa-3-azabicyclo[3.1.1]heptanes. chemrxiv.org These examples underscore the versatility of bicyclo[1.1.0]butanes in cycloaddition reactions with nitrones, although a direct example of a simple [3+2] cycloaddition with this compound was not explicitly found in the reviewed literature.
Formal [4+2] Cycloadditions with Silyl (B83357) Dienol Ethers
The formal [4+2] cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with silyl dienol ethers provides a modular method for synthesizing bicyclo[4.1.1]octane (BCO) carbocycles. nih.gov This type of reaction has been explored for the construction of medium-sized bridged carbocycles, which are attractive synthetic targets in medicinal chemistry due to their high fraction of sp3-hybridized carbon atoms. nih.govepfl.ch
The reaction is typically catalyzed by a Lewis acid, such as aluminum triflate (Al(OTf)3), under mild conditions. nih.gov The process involves the reaction of a BCB ketone with a silyl dienol ether, which, after acidic hydrolysis of the intermediate enol ether, yields the corresponding bicyclo[4.1.1]octane diketone. epfl.ch This procedure has been shown to tolerate a range of aromatic and aliphatic substituents on both the BCB substrate and the diene. nih.gov
Research has demonstrated the successful synthesis of various BCOs through this method. For instance, the reaction of aryl-substituted BCB ketones with silyl dienol ethers has been studied. An electron-donating methoxy (B1213986) group on the aromatic ring of the BCB ketone was well-tolerated in both para and meta positions, affording the BCO product in good yields. epfl.ch Even with a sterically hindering ortho-methoxy group, the corresponding BCO was isolated, albeit in a lower yield. epfl.ch
The scope of the silyl dienol ether has also been investigated. Silyl dienol ethers derived from linear aliphatic vinyl ketones have been shown to produce the desired [4+3] cycloadducts in good yields. chemrxiv.org Interestingly, when conjugated silyl dienol ethers are used, the reaction can provide access to bicyclo[4.1.1]octanes equipped with silyl enol ethers, which allows for further chemical transformations. chemrxiv.org
| BCB Ketone Substituent (Ar) | Silyl Dienol Ether | Product | Yield |
|---|---|---|---|
| Phenyl | 1-(Trimethylsilyloxy)-1,3-cyclohexadiene | Bicyclo[4.1.1]octane-2,7-dione derivative | 84% |
| 4-Methoxyphenyl | 1-(Trimethylsilyloxy)-1,3-cyclohexadiene | Bicyclo[4.1.1]octane-2,7-dione derivative | 84% |
| 3-Methoxyphenyl | 1-(Trimethylsilyloxy)-1,3-cyclohexadiene | Bicyclo[4.1.1]octane-2,7-dione derivative | 73% |
| 2-Methoxyphenyl | 1-(Trimethylsilyloxy)-1,3-cyclohexadiene | Bicyclo[4.1.1]octane-2,7-dione derivative | 57% |
Intramolecular Cycloaddition Reactions of Bicyclo[1.1.0]butane Derivatives
Bicyclo[1.1.0]butanes can undergo intramolecular cycloaddition reactions, providing pathways to complex polycyclic structures. These reactions are influenced by the nature of the substituents attached to the BCB core. For example, bicyclo[1.1.0]butanes activated by an aromatic group can participate in highly chemo- and diastereoselective intramolecular pericyclic reactions under mild conditions. pitt.edu
One study found that the choice of allylating reagents could control the reaction outcome. While N-allyl amides of bicyclo[1.1.0]butane exclusively yielded formal ene products, cinnamyl amides were found to participate in an intramolecular cycloaddition reaction. pitt.edu This highlights the subtle electronic and steric factors that govern the reactivity of these strained systems.
More recently, visible-light-induced intramolecular reactions have been reported. A dearomative reaction has been developed to create bicyclo[4.1.1] frameworks through a (1,3)-cyclization of BCBs. researchgate.net This photochemical approach expands the toolkit for manipulating the BCB core, offering alternative reaction pathways that are not accessible under thermal conditions. researchgate.net
Other Reactivity Modes
Organometallic Transformations and Functionalization
The generation and use of organometallic derivatives of bicyclo[1.1.0]butane have become a significant area of research, enabling a wide range of functionalization reactions. nih.gov The bridgehead C-H bonds of BCBs are relatively acidic, which allows for facile deprotonation to form metalated bicyclo[1.1.0]butanes. nih.gov These organometallic intermediates, typically organolithium species, serve as potent nucleophiles.
A general method for generating bicyclo[1.1.0]butyllithium involves sequential transmetallation reactions starting from gem-dibromocyclopropanes. pitt.edu These organometallic reagents can then react with various electrophiles, enabling the synthesis of a diverse array of substituted bicyclo[1.1.0]butanes, including amines, alcohols, esters, and amides. pitt.edu
Metalated bicyclo[1.1.0]butanes readily undergo 1,2-nucleophilic addition to a variety of carbonyl compounds and imines. nih.gov The addition of bicyclo[1.1.0]butyllithium species to aldehydes and ketones produces bicyclo[1.1.0]butane carbinols. nih.gov For example, 1-(arylsulfonyl)bicyclo[1.1.0]butane organolithium species have been added to cyclic ketones to generate tertiary alcohols. nih.gov
Similarly, the addition of metalated BCBs to imines provides a versatile route to bicyclo[1.1.0]butyl amines. nih.gov A general pathway involves the in-situ generation of bicyclo[1.1.0]butyllithium from a bromo-bicyclo[1.1.0]butane precursor via lithium-halogen exchange, followed by the addition of an imine electrophile. This methodology has been used to synthesize a broad range of bicyclo[1.1.0]butyl alkylamines, including derivatives of N-tosyl, N-diphenylphosphinoyl, and sulfinyl imines. nih.gov These products can be further elaborated, demonstrating the modularity of this approach. nih.gov
Photochemical Activation and Transformations
Photochemical methods provide powerful alternatives to thermal activation for inducing transformations in bicyclo[1.1.0]butanes. These reactions, often proceeding through single electron transfer (SET) or energy transfer (EnT) mechanisms, open up novel reaction pathways for these strained molecules. rsc.org
Visible-light-induced intramolecular dearomative reactions have been used to construct bicyclo[4.1.1] frameworks from BCB precursors. researchgate.net Another photochemical approach involves the intermolecular [2π+2σ]-cycloaddition between BCBs and alkenes, which can be enabled by triplet energy transfer. researchgate.net This reaction converts the π-bond of the alkene and the central σ-bond of the BCB into two new C-C σ-bonds, forming a cyclobutane ring. researchgate.net
Photoredox catalysis has emerged as a key strategy for the single-electron oxidation of bicyclo[1.1.0]butanes, generating highly reactive bicyclo[1.1.0]butyl radical cation intermediates. nih.govacs.orgchemrxiv.org This oxidative activation pathway is distinct from the more common nucleophilic addition or reductive activation modes and expands the synthetic utility of BCBs. diva-portal.org
The synthetic potential of these radical cations has been demonstrated in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a wide variety of alkenes. nih.govnih.gov A notable feature of this transformation is its broad scope, which includes nonactivated alkenes that were previously challenging coupling partners. nih.govnih.gov The reaction is often catalyzed by a strongly oxidizing acridinium organophotocatalyst. diva-portal.org
Mechanistic investigations, supported by DFT computations, have been undertaken to understand the physical nature of these bicyclo[1.1.0]butyl radical cations. nih.govnih.gov These studies provide a foundation for the further development of synthetic applications for these reactive intermediates. nih.gov Radical-trapping experiments and the observation of side products, such as dimerization, provide evidence for the formation of the radical cation. acs.orgdiva-portal.org
| Activation Method | Intermediate | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Photoredox Catalysis (Single-Electron Oxidation) | Bicyclo[1.1.0]butyl Radical Cation | [2π + 2σ] Cycloaddition | Bicyclo[2.1.1]hexanes | nih.govacs.orgchemrxiv.orgdiva-portal.orgnih.gov |
| Triplet Energy Transfer (EnT) | Triplet State BCB | Intermolecular [2π+2σ]-photocycloaddition | Cyclobutanes | researchgate.net |
| Visible Light Induction | Excited State BCB | Intramolecular (1,3)-cyclization | Bicyclo[4.1.1] frameworks | researchgate.net |
Electrochemical Reactions of Bicyclo[1.1.0]butane Carboxamides
The electrochemical behavior of bicyclo[1.1.0]butane derivatives, particularly carboxamides, has been explored, revealing unique reactivity stemming from the strained ring system. A notable example is the electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with diselenides. acs.org This process allows for the synthesis of complex polycyclic indoline (B122111) derivatives through a strain-release and intramolecular cyclization cascade. acs.org
Under electrochemical conditions, the reaction is initiated, leading to the cleavage of the central bond of the bicyclo[1.1.0]butane moiety and subsequent reaction with the diselenide. This is followed by an intramolecular cyclization to form the spiro[cyclobutane-1,3′-indolin]-2′-one core. This transformation is characterized by its mild reaction conditions, broad substrate scope, and good functional group tolerance. acs.org The electrochemical nature of this reaction provides a controlled method for initiating the desired chemical transformations. A bicyclo[1.1.0]butane-1-carboxamide derivative has been shown to exhibit an anodic oxidation peak at a potential of 2.58 V, indicating its susceptibility to electrochemical oxidation.
The general scheme for the electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides is presented below, showcasing the transformation of the bicyclo[1.1.0]butane core into a more complex molecular architecture.
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-arylbicyclo[1.1.0]butane-1-carboxamides, Diselenide | Electrochemical | 3-(Arylselanyl)spiro[cyclobutane-1,3′-indolin]-2′-one derivatives | Strain-release reaction, intramolecular cyclization, mild conditions, wide substrate scope | acs.org |
Mechanistic Investigations of 2 Phenylbicyclo 1.1.0 Butane Reactivity
Elucidation of Reaction Mechanisms
Unraveling the precise mechanisms of reactions involving 2-phenylbicyclo[1.1.0]butane has been a focal point of research, employing a combination of kinetic analysis, isotopic labeling, spectroscopy, and computational modeling. Many of its transformations are understood to proceed through radical intermediates, a consequence of the facile homolytic cleavage of the highly strained central C1-C3 bond. nih.govcore.ac.uk
Kinetic studies are fundamental in elucidating the reaction mechanisms of this compound by providing quantitative data on reaction rates, activation parameters, and the influence of reactant concentrations. These studies help to differentiate between proposed mechanistic pathways, such as concerted versus stepwise processes. For instance, determining the order of a reaction can indicate the number of molecules involved in the rate-determining step.
One of the key applications of kinetic analysis in this context is the measurement of kinetic isotope effects (KIEs). By comparing the reaction rates of a substrate with its deuterated analogue, researchers can infer whether a specific C-H bond is broken in the rate-determining step. While specific kinetic data for this compound is dispersed across various studies, the principles are broadly applied to support mechanistic proposals, such as those involving radical intermediates or pericyclic processes. researchgate.net These investigations are often coupled with other experimental and computational methods to build a comprehensive mechanistic picture. researchgate.net
Deuterium labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, thereby providing clear insights into bond-breaking and bond-forming events. In the study of bicyclo[1.1.0]butane derivatives, isotopic labeling has been instrumental in clarifying complex rearrangements and reaction pathways. nih.gov
For example, early studies on the reaction of deuterated bicyclo[1.1.0]butane with benzyne provided evidence for a biradical intermediate through the observed distribution of deuterium in the product. nih.gov In the context of this compound, strategically placing deuterium atoms on the bicyclic core or the phenyl ring can help elucidate the mechanism of cycloadditions and rearrangements. The position of the deuterium labels in the final products can confirm or refute proposed intermediates and transition states, revealing whether a reaction proceeds, for instance, via a formal ene reaction or a [2+2] cycloaddition pathway. nih.gov The late-stage incorporation of deuterium has become a vital method for elucidating numerous reaction mechanisms involving these strained bicycles. nih.gov
| Reaction Type | Purpose of Labeling | Typical Observation | Mechanistic Insight |
|---|---|---|---|
| Thermal Rearrangement | Trace skeletal rearrangement | Scrambling of deuterium labels | Suggests a symmetric or rapidly equilibrating intermediate |
| Cycloaddition | Determine bond formation sequence | Specific location of deuterium in the cycloadduct | Distinguishes between concerted and stepwise pathways |
| Ring Opening | Identify which bonds are cleaved | Position of deuterium relative to new functional groups | Elucidates the regiochemistry of bond cleavage |
Given that many reactions of bicyclo[1.1.0]butanes involve the homolytic cleavage of the central bond, Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for the direct detection and characterization of the resulting radical intermediates. core.ac.ukpitt.edu The initial cleavage of the C1-C3 bond is proposed to form a 1,3-biradical intermediate, which subsequently drives the reaction. nih.gov
In practice, the transient nature and low concentration of these biradical intermediates can make them difficult to observe directly. nih.gov To overcome this, spin trapping experiments are often employed. A "spin trap," such as 2-methyl-2-nitrosopropane (MNP), is added to the reaction mixture. This compound reacts with the transient radical to form a much more stable and persistent nitroxide radical adduct, which can be readily detected and characterized by ESR spectroscopy. nih.govresearchgate.net The analysis of the ESR spectrum of the spin adduct, including its hyperfine coupling constants, provides structural information about the original transient radical. Experimental and simulated ESR data have shown good agreement, supporting a biradical mechanism for intramolecular pericyclic reactions of bicyclo[1.1.0]butanes. nih.govresearchgate.net
The comprehensive analysis of transition states and intermediates is crucial for a deep understanding of the reactivity of this compound. This is often achieved through a synergy of experimental evidence and computational chemistry, particularly Density Functional Theory (DFT) calculations. researchgate.netnih.gov
Key intermediates that have been proposed and studied include:
Biradicals : As mentioned, the homolytic cleavage of the central bond leads to a 1,3-biradical. The presence of the phenyl group at the C2 position is crucial as it can stabilize one of the radical centers through resonance, thereby influencing the subsequent reaction pathway. chemrxiv.orgnih.gov
Radical Cations : In reactions initiated by single-electron transfer (SET), such as photoredox catalysis, a bicyclo[1.1.0]butyl radical cation is formed. nih.gov Rigorous mechanistic and computational investigations have been undertaken to understand the physical nature of these radical cations and their role in subsequent cycloaddition reactions. nih.gov
Triplet Carbene Adducts : In reactions with carbenes, computational analysis supports the addition of a triplet carbene to the central C-C bond, proceeding through a diradical intermediate. The phenyl substituent is vital for stabilizing this diradical intermediate, leading to the formation of bicyclo[1.1.1]pentane products. chemrxiv.orgnih.gov
DFT calculations allow for the mapping of potential energy surfaces, identifying the lowest energy pathways from reactants to products. These calculations provide geometries and energies for transition states and intermediates, which helps to explain the observed selectivity of the reactions. researchgate.net
Regioselectivity and Diastereoselectivity in Transformations
Many reactions involving this compound and its derivatives proceed with high levels of regio- and diastereoselectivity. Understanding and controlling this selectivity is paramount for the application of these compounds in complex molecule synthesis. nih.govacs.org
Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of this compound, this is often dictated by the stability of the intermediates. For example, in radical addition reactions, the incoming radical will preferentially attack the less substituted bridgehead carbon (C3), leading to the formation of a more stable benzylic radical at the C1-C2 bond, which is stabilized by the adjacent phenyl group. acs.org Similarly, in photoredox-catalyzed reactions involving a radical cation intermediate, the regioselectivity of nucleophilic attack is carefully controlled. nih.gov
Diastereoselectivity describes the preferential formation of one diastereomer over another. In transformations of this compound, the facial selectivity of the approach of a reagent is often controlled by steric hindrance imposed by the phenyl group and other substituents. For instance, in photoredox-catalyzed aminopyridylation, excellent diastereoselectivities are achieved, yielding specific cyclobutylamine derivatives. acs.org The development of highly diastereoselective syntheses of polysubstituted bicyclobutanes showcases the ability to control multiple stereocenters, including quaternary ones, during the formation and functionalization of the bicyclic core. nih.gov
| Selectivity Type | Controlling Factor | Example Mechanism | Typical Outcome |
|---|---|---|---|
| Regioselectivity | Electronic Stabilization | Radical Addition | Addition occurs to form the most stable radical intermediate (e.g., benzylic radical) |
| Regioselectivity | Steric Hindrance | Nucleophilic Ring Opening | Nucleophile attacks the less sterically hindered bridgehead carbon |
| Diastereoselectivity | Steric Hindrance | Cycloaddition | Reagent approaches from the face opposite to the bulky phenyl group |
| Diastereoselectivity | Directing Groups | Metal-Catalyzed Functionalization | A functional group on the substrate directs the catalyst to a specific face |
Applications of 2 Phenylbicyclo 1.1.0 Butane in Complex Molecule Synthesis
Building Blocks for Novel Polycyclic and Strained Scaffolds
The strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for constructing larger, often complex, polycyclic and strained molecular frameworks. Through various cycloaddition reactions, the central σ-bond of the BCB core can be cleaved to incorporate new atoms, leading to a ring expansion and the formation of novel scaffolds.
Lewis acid catalysis has been shown to facilitate divergent annulations between BCBs and quinones, providing access to diverse polycyclic architectures. rsc.org Depending on the specific catalyst and reaction conditions, different structural motifs can be selectively synthesized. For instance, the reaction can be directed to produce highly substituted bicyclo[2.1.1]hexanes, spiro-cyclobutene-benzofuran-2(3H)-ones, or tetrahydrocyclobuta[b]benzofurans. rsc.org This strategic use of catalysis allows for a programmable approach to complex molecule synthesis starting from a common BCB precursor.
Furthermore, the reactivity of BCBs extends to the synthesis of oxygen-containing polycycles. A BF3-catalyzed [2π+2σ] cycloaddition with aldehydes has been developed to access polysubstituted 2-oxabicyclo[2.1.1]hexanes. researchgate.net This methodology highlights the utility of BCBs in creating not only carbocyclic systems but also heterocyclic frameworks with significant three-dimensionality. The ability to generate such diverse and structurally complex scaffolds underscores the value of 2-phenylbicyclo[1.1.0]butane and its analogs as foundational building blocks in modern synthetic chemistry.
Synthesis of Bicyclo[1.1.1]pentane Derivatives
One of the most significant applications of this compound is its role as a precursor to bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are recognized as important "bioisosteres" for para-substituted benzene (B151609) rings, offering a three-dimensional, saturated alternative that can improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.gov The conversion of BCBs to BCPs is a key strategy for accessing this valuable molecular scaffold.
A primary method for this transformation involves the insertion of a carbene into the strained central C–C bond of the bicyclo[1.1.0]butane core. nih.govacs.orgresearchgate.net This reaction effectively expands the four-membered ring system into the bridged bicyclo[1.1.1]pentane framework. For example, a photoinduced reaction between a BCB and a diazo compound can generate a triplet carbene, which then undergoes a diradical addition to the BCB's central bond to form the BCP structure. nih.govacs.org Computational studies have indicated that the presence of an aryl substituent, such as the phenyl group in this compound, is crucial for stabilizing the diradical intermediate, thereby facilitating the productive formation of the BCP. nih.govchemrxiv.org
Another approach involves the addition of dihalocarbenes to BCBs. nih.gov This method can be followed by a dehalogenation step to yield the methylene-bridged BCP. This carbene insertion strategy has proven to be a practical and scalable route for constructing the BCP framework. nih.gov
Access to Functionalized Bicyclo[1.1.1]pentanes
The synthetic routes from bicyclo[1.1.0]butanes allow for the creation of a wide array of functionalized bicyclo[1.1.1]pentanes (BCPs), which are highly sought after in medicinal chemistry. nih.govchinesechemsoc.org These methods provide access to BCPs with substitution patterns that are otherwise challenging to synthesize, such as 1,2-disubstituted derivatives. nih.gov
One powerful technique is the photosensitized carbene addition to the BCB core. nih.govacs.org This methodology is compatible with various diazo carbene precursors, enabling the introduction of diverse functional groups onto the BCP scaffold. For instance, using ethyl diazoacetate with methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate yields a 2-substituted BCP. nih.gov This approach has been used to synthesize novel BCPs, including spirocyclic derivatives, which are of significant interest for drug discovery. nih.gov
Furthermore, the insertion of difluorocarbene into 3-arylbicyclo[1.1.0]butanes provides a direct route to 2,2-difluorobicyclo[1.1.1]pentanes. nih.govacs.orgacs.org This transformation is particularly valuable as the resulting gem-difluorinated BCPs are stable under various reaction conditions and can serve as bioisosteres for phenyl rings, potentially eliminating metabolic liabilities in drug molecules. nih.govacs.org The synthesis can even be performed as a one-pot process, starting from an α-allyldiazoacetate to first form the BCB in situ, followed by the difluorocarbene insertion. acs.orgacs.org
The table below summarizes examples of functionalized BCPs synthesized from BCB precursors.
| BCB Precursor | Reagent | Product Type | Reference |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Ethyl diazoacetate | 2-Substituted BCP | nih.gov |
| 3-Aryl-bicyclo[1.1.0]butane | Difluorocarbene | 2,2-Difluoro BCP | nih.govacs.org |
| Bicyclo[1.1.0]butane | Cyclic γ-lactone/valerolactone diazo compounds | Spiro-BCP | nih.gov |
| Pyrazole-substituted BCB | N-aryl imines | Aza-bicyclo[2.1.1]hexanes (precursors to bridge-functionalized BCPs) | chinesechemsoc.org |
Synthesis of Bicyclo[1.1.1]pentane Bioisosteres
Bicyclo[1.1.1]pentanes (BCPs) have gained significant traction in drug design as bioisosteres, particularly as non-planar, saturated surrogates for para-substituted benzene rings. nih.govnih.govacs.org The use of this compound and its derivatives as precursors to BCPs is a cornerstone in the "escape from flatland" strategy in medicinal chemistry, which aims to increase the three-dimensional character of drug candidates to improve their pharmacological profiles. nih.govacs.org
Replacing a flat aromatic ring with a rigid, three-dimensional BCP scaffold can lead to enhanced solubility, improved metabolic stability, and better potency and selectivity for a biological target. nih.gov The 1,3-disubstituted BCPs, readily accessible from BCB precursors, effectively mimic the linear geometry and substituent exit vectors of a para-substituted phenyl group. nih.govnih.gov
The synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from 3-arylbicyclo[1.1.0]butanes is a prime example of creating advanced bioisosteres. acs.org These gem-difluorinated BCPs can replace phenyl rings in drug molecules, which may help to overcome metabolic liabilities associated with aromatic systems. acs.org Similarly, the development of synthetic routes to access diverse BCP building blocks, including those with challenging substitution patterns, is driven by the need for novel bioisosteres in drug discovery programs. nih.govrsc.org The versatility of BCB chemistry allows for the creation of a wide range of BCPs that can be incorporated into molecular libraries for screening and lead optimization. acs.org
Construction of Bicyclo[2.1.1]hexane Frameworks
The reaction of this compound and its analogs with various coupling partners provides a powerful and direct entry into the bicyclo[2.1.1]hexane framework. This scaffold is of increasing interest in medicinal chemistry as a rigid, three-dimensional bioisostere for ortho- and meta-substituted benzene rings. researchgate.netnih.gov The transformation is typically achieved through a formal [2π + 2σ] cycloaddition, where the π-system of a reaction partner engages with the strained central σ-bond of the bicyclo[1.1.0]butane (BCB). nih.govrsc.org
Several methods have been developed to facilitate this cycloaddition. One strategy involves the sensitization of the BCB through energy transfer, which generates a diradical intermediate that can be trapped by an alkene to form the bicyclo[2.1.1]hexane product. nih.gov Lewis acid catalysis has also proven effective. For example, Sc(OTf)₃ can catalyze the formal (3+2) cycloaddition between pyrazole-substituted BCBs and quinones to produce highly substituted bicyclo[2.1.1]hexanes. rsc.org Similarly, a Ga(OTf)₃-catalyzed (3+2) cycloaddition between BCBs and N-aryl imines has been used to synthesize aza-bicyclo[2.1.1]hexanes, which are valuable as aniline (B41778) bioisosteres. chinesechemsoc.orgrsc.org
The reaction conditions can be tuned to control the outcome. For instance, a HFIP-promoted formal [2π+2σ] cycloaddition of BCBs with α-cyano chalcones proceeds under mild conditions to give bicyclo[2.1.1]hexanes with high diastereoselectivity. rsc.org Furthermore, catalyst control can be used to achieve divergent synthesis; a Cu(I) catalyst promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, whereas a Au(I) catalyst can divert the reaction to produce cyclobutenes. nih.gov
The table below showcases different catalytic systems used for the synthesis of bicyclo[2.1.1]hexane frameworks from BCBs.
| BCB Substrate | Coupling Partner | Catalyst/Promoter | Product | Reference |
| Bicyclo[1.1.0]butane | Alkene | Energy Transfer (Sensitization) | Bicyclo[2.1.1]hexane | nih.gov |
| Pyrazole-substituted BCB | Quinone | Sc(OTf)₃ | Substituted Bicyclo[2.1.1]hexane | rsc.org |
| Bicyclo[1.1.0]butane | Enamide | Lewis Acid | 2-Amino-bicyclo[2.1.1]hexane | rsc.org |
| Bicyclo[1.1.0]butane | α-Cyano Chalcone | HFIP | Substituted Bicyclo[2.1.1]hexane | rsc.org |
| BCB Amide | Azadiene | Cu(I) | Bicyclo[2.1.1]hexane | nih.gov |
| BCB Ester/Amide | N-Aryl Imine | Ga(OTf)₃ | Aza-bicyclo[2.1.1]hexane | chinesechemsoc.org |
Formation of Substituted Cyclobutanes and Azetidines
The strain-release reactivity of bicyclo[1.1.0]butanes (BCBs) provides a versatile platform for the synthesis of substituted four-membered rings, including cyclobutanes and azetidines. These motifs are valuable in medicinal chemistry due to their ability to introduce three-dimensionality into molecular structures. nih.gov
Strategies for accessing structurally complex cyclobutanes often involve the difunctionalization of the BCB core. nih.gov While simple radical or nucleophilic additions typically yield mono- or disubstituted cyclobutanes, more advanced methods allow for the creation of densely substituted products. nih.gov A notable approach merges the C-C bond cleavage of BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. This allows for the coupling of BCBs with heteroarenes and alkyl halides in a single step, affording versatile tri- and tetrasubstituted cyclobutanes under mild conditions. nih.gov This C–C/C–H functionalization strategy showcases a high degree of chemo- and position-selectivity. nih.gov
The synthesis of azetidines, a key heterocyclic scaffold, can be achieved from nitrogen-containing analogs of BCBs, namely 1-azabicyclo[1.1.0]butanes (ABBs). The high ring strain of ABBs drives reactions that open the bicyclic system to form functionalized azetidines. clockss.orgbris.ac.ukorganic-chemistry.org For instance, the treatment of 1-azabicyclo[1.1.0]butane with various electrophiles leads to the corresponding 3-monosubstituted or 1,3-disubstituted azetidine (B1206935) derivatives. clockss.org Furthermore, harnessing the reactivity of azabicyclo[1.1.0]butyl lithium (ABB-Li) enables the modular construction of complex azetidines, including spirocyclic systems, through strain-release-driven pathways. bris.ac.uknih.gov
Diversification via Late-Stage Functionalization
Late-stage functionalization is a powerful strategy in drug discovery that allows for the structural modification of complex molecules at a late point in their synthesis, enabling rapid exploration of structure-activity relationships. The unique reactivity of the bicyclo[1.1.0]butane (BCB) scaffold lends itself to such diversification strategies.
A key challenge in BCB chemistry has been the variation of substituents at the bridgehead positions, which often required linear syntheses for each specific target. rsc.org A significant advancement in this area is the development of palladium-catalyzed cross-coupling reactions performed directly on pre-formed BCB scaffolds. rsc.org This methodology enables a 'late-stage' diversification of the bridgehead position, allowing for the introduction of a variety of functional groups that would be difficult to incorporate using traditional methods. The resulting functionalized BCBs can then be converted into a range of other useful small-ring building blocks. rsc.org This approach significantly enhances the modularity of BCB synthesis and expands their utility as versatile intermediates in organic chemistry.
Role in Bioconjugation Chemistry
The highly strained scaffold of this compound and its derivatives has garnered significant interest in the field of bioconjugation. Functioning as "covalent warheads," these molecules leverage their inherent ring strain to achieve highly selective and efficient labeling of biomolecules, particularly proteins. This reactivity is primarily directed towards nucleophilic amino acid residues, with a pronounced chemoselectivity for cysteine.
The central carbon-carbon bond of the bicyclo[1.1.0]butane core is the key to its reactivity. The significant strain energy, estimated to be around 63.9 kcal/mol for the parent bicyclo[1.1.0]butane, is released upon nucleophilic attack, driving the formation of a stable covalent bond. nih.gov This "strain-release" mechanism allows the reaction to proceed under mild, biocompatible conditions, a critical requirement for working with sensitive biological systems.
Cysteine-Selective Modification
Research has demonstrated that bicyclo[1.1.0]butane derivatives exhibit a strong preference for reacting with the thiol side chain of cysteine residues over other nucleophilic amino acids. researchgate.net This selectivity is crucial for targeted protein modification, enabling the precise installation of probes, tags, or therapeutic payloads at specific sites on a protein. The reaction of a bicyclo[1.1.0]butane, such as this compound, with a cysteine residue results in the opening of the bicyclic ring system and the formation of a stable cyclobutane-containing conjugate.
The phenyl group at the 2-position of the bicyclo[1.1.0]butane core can influence the reactivity and properties of the molecule. While the fundamental strain-driven reactivity resides in the bicyclic core, substituents can modulate the electronic and steric characteristics of the "warhead." For instance, aromatic groups can be involved in the activation of the bicyclo[1.1.0]butane system for certain chemical transformations. pitt.edu In the context of bioconjugation, the phenyl group may affect the rate of reaction with cysteine and the stability of the resulting bioconjugate, although detailed kinetic studies specifically on this compound are an area of ongoing investigation.
Bioisosteres of Acrylamides
Bicyclo[1.1.0]butane carboxylic amides have been proposed as bioisosteres of acrylamides, a well-established class of electrophiles that target cysteine residues. nih.gov Acrylamides are utilized in several FDA-approved drugs. chemrxiv.org However, the unique reactivity and increased stability of bicyclo[1.1.0]butane-based reagents may offer advantages in the development of new selective covalent inhibitors. nih.gov The distinct three-dimensional structure of the bicyclo[1.1.0]butane scaffold can also influence interactions with the target protein, potentially leading to different selectivity profiles compared to more traditional, planar electrophiles. chemrxiv.org
Research Findings on Bicyclo[1.1.0]butane Reactivity
While specific kinetic data for this compound in bioconjugation is emerging, studies on related bicyclo[1.1.0]butane derivatives provide valuable insights into their reactivity. The following table summarizes key findings from the literature regarding the reaction of bicyclo[1.1.0]butane derivatives with thiol-containing molecules, which serve as models for cysteine.
| Bicyclo[1.1.0]butane Derivative | Nucleophile | Key Findings |
| Bicyclo[1.1.0]butane aryl sulfones | Cysteine residues | Showed selective reactions with cysteine. chemrxiv.org |
| Sulfoximine bicyclo[1.1.0]butanes | Cysteine | React selectively with cysteine under biocompatible conditions. chemrxiv.orgresearchgate.net |
| Bicyclo[1.1.0]butane carboxylic amides | Cysteine | Act as a covalent warhead targeting cysteine residues. nih.gov |
| Electron deficient benzvalene (B14751766) Diels–Alder adduct | Thiyl radicals | Reacts with thiyl radicals followed by intramolecular cyclization. nih.gov |
These findings underscore the potential of the bicyclo[1.1.0]butane scaffold as a versatile tool in chemical proteomics and drug discovery for the targeted covalent modification of proteins. The development of derivatives with tailored reactivity, such as this compound, continues to be an active area of research aimed at creating more precise and effective bioconjugation reagents.
Theoretical and Computational Studies on 2 Phenylbicyclo 1.1.0 Butane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms and energetics of transformations involving 2-phenylbicyclo[1.1.0]butane and related systems. DFT calculations have been instrumental in understanding the intricacies of transition-metal-catalyzed reactions, where the high strain of the bicyclo[1.1.0]butane (BCB) core is harnessed to drive chemical transformations.
Furthermore, DFT calculations on a Rh(III)-catalyzed three-component reaction involving a BCB ester, an oxime ether, and ethyl glyoxylate (B1226380) have unveiled an unconventional strain-release mechanism. nih.gov This mechanism is initiated by the simultaneous cleavage of both the central and a lateral C-C bond, leading to the formation of a rhodium-carbene intermediate. nih.gov This pathway was found to be energetically more favorable by 11.1 kcal/mol, with a calculated energy barrier of 21.0 kcal/mol, compared to previously proposed mechanisms. nih.gov
The influence of the phenyl substituent in this compound is significant. Computational analysis has demonstrated the crucial role of an aryl substituent in stabilizing diradical intermediates that can form during certain reactions, such as the C-C activation by a triplet carbene. nih.govacs.org This stabilization is essential for the productive formation of subsequent products like bicyclo[1.1.1]pentanes. nih.gov
DFT has also been employed to understand the selectivity in other metal-catalyzed reactions. For example, in the titanium-catalyzed [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes with 1,3-dienes, DFT calculations were performed to gain insights into the origins of E/Z-selectivity and regioselectivity. researchgate.net
| Reaction Type | Catalyst/Reagent | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Rh(III)-catalyzed three-component reaction | Rh(III) complex | Activation Energy Barrier | 21.0 | nih.gov |
| Comparison to previous pathway | - | Energy Difference | -11.1 | nih.gov |
Ab Initio and Molecular Mechanics Calculations
While DFT is a widely used computational method, ab initio and molecular mechanics calculations have also contributed to the understanding of bicyclo[1.1.0]butane systems.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to study the valence isomerization of related heterocyclic bicyclo[1.1.0]butane analogues, such as 2-phospha-4-silabicyclo[1.1.0]butane. nih.gov These high-level calculations, for instance at the (U)QCISD(T)/6-311+G**//(U)QCISD/6-31G* level of theory, can provide very accurate energetic and geometric information, elucidating complex rearrangement pathways. nih.gov For the parent bicyclo[1.1.0]butane, ab initio calculations have suggested that the central C1-C3 bond possesses a significant degree of p-character. pitt.edu
Molecular mechanics (MM) calculations offer a faster, classical mechanics-based approach to modeling molecular structures and energies. These methods rely on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. nih.gov Force fields like the Merck Molecular Force Field (MMFF), the General Amber Force Field (GAFF), and the CHARMM General Force Field (CGenFF) are commonly used for small organic molecules. nih.gov In the context of bicyclo[1.1.0]butane systems, molecular mechanics has been used to analyze bond lengths and angles, often in conjunction with experimental data or higher-level computational methods. dtic.mil However, the development of accurate force field parameters for highly strained and unusual bonding environments like that in this compound remains a challenge. arxiv.orgrsc.org The parametrization process for such force fields typically involves fitting to quantum mechanical data, such as geometries, vibrational spectra, and potential energy scans, to ensure accuracy. nih.gov
Computational Analysis of Strain Energy and its Influence on Reactivity
The high reactivity of this compound is intrinsically linked to its substantial ring strain. Computational studies have been pivotal in quantifying this strain and understanding its role as a driving force in chemical reactions.
The strain energy of the parent bicyclo[1.1.0]butane is estimated to be in the range of 64-66 kcal/mol. nih.gov This high strain arises from severe bond angle distortion and non-bonded interactions. Computational analyses have quantified the strain-release energy (SRE) for the cleavage of the central bond of bicyclo[1.1.0]butane to be approximately -40.2 kcal/mol. nih.govnih.gov This significant release of energy upon ring-opening is a major thermodynamic driving force for many of its reactions. diva-portal.org
However, recent computational studies have introduced a more nuanced understanding of the relationship between strain and reactivity. It has been proposed that delocalization effects can be a more dominant factor than strain release in governing the reaction barriers. nih.gov For bicyclo[1.1.0]butanes, it is suggested that in the absence of delocalization, the activation barriers for their reactions would be significantly higher. nih.gov This indicates that while strain provides the thermodynamic impetus, the kinetics of the reaction are heavily influenced by electronic delocalization effects. The phenyl group in this compound is expected to further influence these delocalization effects.
Interestingly, calculations have also shown that the strain energy can be modulated by substitution. For instance, a study on bridgehead lithiated bicyclo[1.1.0]butane calculated a significant reduction in strain energy from 65.6 to 40.7 kcal/mol compared to the parent compound, attributed to the σ-donating ability of the lithium atom. nih.gov
| Compound | Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|
| Bicyclo[1.1.0]butane | Total Strain Energy | 64-66 | nih.gov |
| Bicyclo[1.1.0]butane | Strain-Release Energy (Central Bond Cleavage) | -40.2 | nih.govnih.gov |
| Bridgehead Lithiated Bicyclo[1.1.0]butane | Total Strain Energy | 40.7 | nih.gov |
Modeling of Reactive Intermediates (e.g., Radical Cations)
Computational modeling has been essential in characterizing the transient and highly reactive intermediates that are formed from this compound. A significant body of research has focused on the generation and subsequent reactions of bicyclo[1.1.0]butyl radical cations.
These reactive intermediates can be generated via single-electron oxidation, often facilitated by photoredox catalysis. nih.govchemrxiv.orgnih.gov DFT computations have been instrumental in understanding the physical nature of these radical cations and the mechanisms of their subsequent reactions, such as [2π+2σ] cycloadditions. nih.govchemrxiv.orgnih.gov These studies have provided a platform for exploring the synthetic applications of these intermediates. chemrxiv.org
In the photocatalytic oxidative activation of ketone-substituted bicyclo[1.1.0]butanes, computational studies have considered different forms of the radical cation, including a delocalized system and one with distinct radical and cationic centers. diva-portal.org These models help to explain the observed regioselectivity in their cycloaddition reactions with alkenes and aldehydes. diva-portal.org Radical trapping experiments, supported by computational modeling, have provided evidence for the formation of these proposed radical cation intermediates. diva-portal.org The phenyl group in this compound is expected to play a significant role in stabilizing such radical cation intermediates, thereby influencing their reactivity and the selectivity of their subsequent transformations.
Advanced Topics and Emerging Research in 2 Phenylbicyclo 1.1.0 Butane Chemistry
Underexplored Reactivity Modes and Synthetic Opportunities
While the reactivity of 2-phenylbicyclo[1.1.0]butane with radicals, nucleophiles, and electrophiles is well-documented, several reactivity modes remain less explored, offering significant synthetic potential. researchgate.net
Pericyclic Reactions : The use of BCBs in pericyclic processes has been largely overlooked in favor of stepwise additions. nih.gov However, recent studies have demonstrated their utility in ene-like reactions with strained alkenes and alkynes, such as cyclopropenes and arynes. These reactions provide facile access to densely functionalized cyclobutenes featuring highly substituted cyclopropane (B1198618) and arene moieties. nih.gov For instance, the reaction with cyclopropenes, generated in situ, proceeds with high stereoselectivity. nih.gov
Radical Spirocyclization Cascades : An emerging area is the use of BCBs in radical spirocyclization cascades. Under catalyst-free conditions, BCB allyl esters and amides can react with various interelement compounds to construct spirocyclobutyl lactones and lactams. rsc.org This transformation exhibits high chemoselectivity and provides access to complex spirocyclic and bis-spirocyclic scaffolds, which are of considerable interest in medicinal chemistry. rsc.org
Divergent Reactions with a Single Partner : The ability of BCBs to undergo divergent reactions with a single reaction partner based on their substitution pattern is a novel and powerful strategy. For example, Lewis acid-catalyzed reactions of differently substituted BCBs with quinones can yield a diverse array of polycyclic molecules, including bicyclo[2.1.1]hexanes, fused benzoxepines, or tetrahydrocyclobuta[b]benzofurans. researchgate.net This tunability highlights the potential for generating molecular diversity from common starting materials. researchgate.net
Transition Metal-Promoted Rearrangements : The rearrangement of this compound promoted by transition metal complexes, such as rhodium dicarbonyl chloride dimer, presents a unique pathway to dihydroazulenes, which can be oxidized to form azulene derivatives. tandfonline.com This specific transformation underscores the potential of harnessing the strain of the bicyclobutane core to construct complex carbocyclic systems that are otherwise challenging to synthesize. tandfonline.com
These underexplored modes of reactivity are expanding the synthetic utility of this compound, enabling the construction of novel and complex molecular architectures, including spirocycles and polycyclic systems. rsc.orgresearchgate.net
Development of New Catalytic Systems for Transformations
The development of novel catalytic systems has been instrumental in controlling the reactivity of this compound and its derivatives, enabling chemo-, regio-, and stereoselective transformations that were previously challenging.
Lewis and Brønsted Acid Catalysis : Chiral Lewis and Brønsted acids have emerged as powerful tools in asymmetric transformations of BCBs. acs.orgchinesechemsoc.org For example, chiral Cu(II) complexes with bisoxazoline (BOX) ligands and Sc(III) or Yb(III) complexes with pybox ligands have been used in enantioselective [2σ + 2π] and [4π + 2σ] cycloadditions with various partners like vinyl azides, diazo compounds, and nitrones. acs.org These catalysts activate the BCB or the reaction partner, creating a chiral environment that directs the stereochemical outcome. acs.org Similarly, N-triflyl phosphoramide, a chiral Brønsted acid, has been successfully employed for the first organocatalytic enantioselective isomerization of BCBs to cyclobutenes. chinesechemsoc.org
Transition Metal Catalysis : A wide range of transition metals, including palladium, rhodium, copper, gold, and titanium, have been utilized to catalyze diverse transformations of BCBs. nih.govresearchgate.net Palladium and rhodium catalysis can facilitate complex strain-release functionalizations. rsc.org A notable advancement is the use of catalyst-controlled divergent synthesis. For example, a Cu(I)/Au(I) catalytic system can direct the reaction of BCB amides with azadienes toward two distinct product classes: Cu(I) promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while Au(I) uniquely facilitates an addition–elimination pathway to produce cyclobutenes. nih.gov This highlights the profound impact of catalyst choice on the reaction outcome. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has unlocked new reactivity patterns for BCBs, particularly in radical-mediated processes. rsc.orgrsc.org This approach allows for the regio- and diastereoselective difunctionalization of BCBs under mild conditions. For instance, the photoredox-catalyzed aminopyridylation of 3-phenylbicyclo[1.1.0]butane-1-carboxylate with N-aminopyridinium ylides provides a novel route to complex cyclobutylamine derivatives with excellent selectivity. acs.org Palladium hydride species, generated under visible light, have also been shown to enable the hydroalkenylation of BCBs. rsc.org
The following table summarizes some of the recently developed catalytic systems for BCB transformations.
| Catalyst System | Transformation Type | Product Scaffold | Reference(s) |
| Chiral Cu(II)/BOX Ligand | [4π + 2σ] Dipolar Cycloaddition | 2-Oxa-3-azabicyclo[3.1.1]heptanes | acs.org |
| Yb(OTf)₃ or Sc(OTf)₃/Pybox Ligand | Asymmetric [2σ + 2π] Cycloaddition | α-Chiral Tertiary Azido/Diazo Bicyclo[2.1.1]hexanes | acs.org |
| N-Triflyl Phosphoramide | Enantioselective Isomerization | Enantioenriched Cyclobutenes | chinesechemsoc.org |
| Cu(I) vs. Au(I) | Chemodivergent reaction with azadienes | Bicyclo[2.1.1]hexanes vs. Cyclobutenes | nih.gov |
| Ti-catalyst | [2σ + 2π] Cycloaddition with 1,3-dienes | Bicyclo[2.1.1]hexanes | researchgate.net |
| Acridinium (B8443388) Salt (Photocatalyst) | Aminopyridylation | Functionalized Cyclobutylamines | acs.org |
Innovative Strategies for Derivatization and Functional Group Tolerance
The ability to introduce a wide range of functional groups into the this compound framework is crucial for its application in areas like medicinal chemistry. Modern synthetic methods have focused on developing innovative derivatization strategies that exhibit high functional group tolerance.
Metalation and Trapping : A powerful strategy for functionalization involves the deprotonation of a bridgehead C-H bond to form a bicyclobutyl organometallic species, which can then be trapped with various electrophiles. nih.gov The relative acidity of the bridgehead protons facilitates this process. nih.gov For example, treatment with n-butyllithium generates a nucleophilic bicyclobutyllithium species that can react with aldehydes, ketones, and other electrophiles. nih.govresearchgate.net This approach has been used to synthesize BCB-carbinols, which are versatile intermediates for further transformations like strain-promoted semi-pinacol rearrangements. nih.gov
Cross-Coupling Reactions : The development of cross-coupling reactions for BCB derivatives has significantly expanded the scope of accessible structures. Organozinc derivatives of BCBs, generated from the corresponding organolithium species, can participate in palladium-catalyzed Negishi-type cross-coupling reactions. nih.gov This methodology demonstrates impressive functional group tolerance and allows for the coupling of the BCB core with a diverse range of alkenyl, alkynyl, aryl, and heteroaryl iodides. nih.gov
Radical-Mediated Functionalization : Radical reactions, often initiated by photoredox catalysis, provide a mild and efficient means of derivatization with excellent functional group tolerance. rsc.orgnih.gov These methods allow for the installation of carbon and heteroatom fragments. rsc.org For example, visible-light-mediated radical addition of anilines to BCBs proceeds in a redox- and proton-neutral manner, affording functionalized cyclobutanes without the need for harsh reagents or additives. rsc.org This high tolerance is particularly valuable for late-stage functionalization in complex molecule synthesis. nih.gov
Carbene Insertions : The reaction of BCBs with carbenes offers a direct route to more complex bicyclic systems. For instance, a photoinduced reaction of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate with a triplet carbene (generated from a diazo compound) leads to a diradical addition into the strained central C-C bond, forming 2-substituted bicyclo[1.1.1]pentane derivatives. nih.govacs.org This strategy provides rapid access to these valuable scaffolds, which are sought-after as bioisosteres. nih.govacs.org
These innovative strategies have transformed the derivatization of BCBs, allowing for the synthesis of a broad array of functionalized molecules under mild conditions that tolerate sensitive functional groups. nih.govnih.gov
Interplay of Electronic and Steric Factors in Directing Selectivity
The outcome of reactions involving this compound is governed by a subtle interplay of electronic and steric factors. These factors dictate the regio- and stereoselectivity of bond cleavage and formation, and understanding them is key to designing selective transformations.
Electronic Effects : The substituents on the BCB framework significantly influence the reactivity of the central bond. Electron-withdrawing groups (EWGs), such as esters or sulfones, and electron-donating groups (EDGs) can tune the reactivity of the system. For BCBs functionalized with a sulfonyl arene group, EWGs on the arene increase the rate of nucleophilic ring-opening, while EDGs decrease it. rsc.org This tunability is crucial for controlling strain-release reactions. In radical reactions, the phenyl group in this compound plays a key role in stabilizing radical intermediates, which is often required for the productive formation of products like bicyclo[1.1.1]pentanes via carbene insertion. acs.org
Steric Hindrance : Steric factors play a critical role in directing the approach of reagents. In the photoredox-catalyzed aminopyridylation of 3-phenylbicyclo[1.1.0]butane-1-carboxylate, the incoming amide group adds exclusively to the bridgehead carbon bearing the ester group. acs.org This high regioselectivity is a result of the steric and electronic influence of the substituents guiding the reaction pathway.
Control of Reaction Pathways : The substitution pattern on the BCB can direct the reaction towards completely different pathways, even with the same catalyst system. For example, Lewis acid-catalyzed ring-opening reactions of 1,3-disubstituted BCBs can be directed to achieve either α-selective or β'-selective nucleophilic addition depending on the catalyst (e.g., Cu(I) vs. Cu(II)), leading to different isomers of functionalized cyclobutanes. researchgate.net Mechanistic studies and computational investigations have been vital in rationalizing the observed selectivity in many of these transformations, highlighting how electronic effects influence the stability of intermediates and transition states. nih.gov The choice of catalyst can also override substrate bias; for example, in Rh(I)-catalyzed cycloisomerizations, the selection of phosphine ligands with different steric and electronic properties can selectively generate different metal carbene intermediates, leading to different cyclized products. pitt.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenylbicyclo[1.1.0]butane, and how do reaction conditions influence product yields?
- Methodological Answer : Synthesis often employs transition-metal-catalyzed reactions or strain-driven cycloadditions. For example, rhodium(I) complexes (e.g., Rh(DIOP)Cl) can promote selective isomerization of substituted bicyclo[1.1.0]butanes via kinetic resolution . Tandem allylation-ene reactions and [2+2] cycloadditions with cinnamyl bromides are also effective, with yields dependent on steric and electronic effects of substituents . Optimizing catalysts (e.g., diphosphine ligands) and controlling temperature (e.g., −78°C to room temperature) are critical for minimizing side reactions.
Q. What thermodynamic properties are critical for understanding this compound's reactivity?
- Methodological Answer : Key properties include:
- Ring strain energy : Bicyclo[1.1.0]butane exhibits 35.9 kcal·mol⁻¹ strain energy, exceeding additive cyclopropane contributions due to 1,3-nonbonded interactions .
- Ionization energy (IE) : Gas-phase IE is 8.70 eV, critical for predicting radical cation stability in photoredox applications .
- Reaction enthalpy (ΔrH°) : For example, ΔrH° = 1670 kJ/mol for C₄H₅⁻ + H⁺ → C₄H₆, relevant to protonation studies .
- Experimental determination methods include calorimetry, mass spectrometry, and computational DFT calculations.
Q. How do substitution patterns at bridgehead positions affect isomerization pathways?
- Methodological Answer : Substituents direct ring-opening mechanisms. Methyl groups at C1 favor conrotatory isomerization to 1,3-dienes (barrier ~42 kcal/mol), while bulky aryl groups (e.g., phenyl) stabilize transition states via steric hindrance, altering diastereoselectivity . Mechanistic studies combine kinetic isotope effects (KIEs), deuterium labeling, and multireference perturbation theory (MR-PT2) to map substituent effects .
Advanced Research Questions
Q. What computational methods are most accurate for modeling isomerization barriers of bicyclo[1.1.0]butanes?
- Methodological Answer : Multiconfigurational wave functions (e.g., CASSCF) and multireference CI (MRCI) are preferred for nonconcerted pathways. For conrotatory isomerization, MR-PT2 predicts barriers within 1 kcal/mol of experimental values (42 vs. 43 kcal/mol) . Density functional theory (DFT) with dispersion corrections (e.g., ωB97X-D) is suitable for substituent effects but underestimates strain contributions .
Q. How can photoredox catalysis generate bicyclo[1.1.0]butyl radical cations for [2π+2σ] cycloadditions?
- Methodological Answer : Visible-light irradiation (λmax = 425 nm) with [Mes₂AcrᵗBu₂]ClO₄ as a photocatalyst oxidizes this compound to its radical cation. This intermediate reacts with alkenes (activated or nonactivated) in MeNO₂/MeCN, achieving regio- and diastereoselectivity >20:1. Key parameters include solvent polarity (to stabilize radical ions) and redox potentials (E₁/₂ > 1.2 V vs. SCE) .
Q. What experimental approaches resolve mechanistic ambiguities in bicyclo[1.1.0]butane reactions?
- Methodological Answer :
- ESR spectroscopy : Detects radical intermediates (e.g., bicyclo[1.1.0]butyl radicals) with hyperfine coupling constants .
- Kinetic isotope effects (KIEs) : Distinguish concerted vs. stepwise pathways (e.g., kH/kD > 1.2 indicates H-transfer in rate-limiting steps) .
- Cross-over experiments : Validate intermolecular vs. intramolecular pathways in cycloadditions .
Q. How do non-additive strain energy contributions challenge classical strain theory?
- Methodological Answer : Classical additivity predicts bicyclo[1.1.0]butane strain as 2×cyclopropane (54 kcal/mol), but experimental values (35.9 kcal/mol) reveal destabilizing 1,3-C···C interactions (18 kcal/mol) and electronic repulsions . Hybrid QM/MM simulations and NBO analysis quantify these interactions, guiding corrections to strain models.
Q. What strategies address contradictions in reported reactivity data for substituted derivatives?
- Methodological Answer : Discrepancies arise from divergent catalysts (e.g., Rh vs. Pd) or solvent effects. For example:
- Rh(DIOP)Cl promotes enantioselective isomerization, while Lewis acids (e.g., BF₃) favor [2+2] cycloadditions .
- Control experiments (e.g., radical traps, Hammett plots) isolate electronic vs. steric effects. Meta-analyses using shared reference systems (e.g., unsubstituted bicyclo[1.1.0]butane) standardize comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
